

Application Note: Synthesis of 2-(p-Chlorophenyl)-2-hydroxyacetamide (p-Chloromandelamide)

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Compound of Interest

Compound Name: 2-(p-Chlorophenyl)-2-hydroxyacetamide

CAS No.: 18584-27-5

Cat. No.: B093745

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Abstract

This application note details a robust, two-step protocol for the synthesis of **2-(p-chlorophenyl)-2-hydroxyacetamide** (also known as p-chloromandelamide) starting from commercially available 4-chlorobenzaldehyde. The method utilizes a classic cyanohydrin formation via a bisulfite adduct intermediate, followed by controlled acid hydrolysis. This route is selected for its reliability, scalability, and avoidance of hazardous gaseous hydrogen cyanide (HCN). Critical safety protocols for handling cyanide salts and strong acids are integrated directly into the workflow.

Introduction & Retrosynthetic Analysis

The target compound, p-chloromandelamide, is a valuable intermediate in the synthesis of pharmaceutical agents and agrochemicals, particularly those requiring a chiral hydroxy-amide motif. While direct amidation of p-chloromandelic acid is possible, the acid itself is often derived from the cyanohydrin. Therefore, the most atom-economical route from the aldehyde is the formation of the nitrile followed by partial hydrolysis.

Retrosynthetic Logic

- Amide Formation: The amide functionality is generated via the partial hydrolysis of a nitrile group (–CN)

–CONH

).^[1] Complete hydrolysis would yield the carboxylic acid (p-chloromandelic acid), which is an over-reaction product to be avoided.

- C-C Bond Formation: The

-hydroxy nitrile (cyanohydrin) is constructed by nucleophilic attack of cyanide on the aldehyde carbonyl.

- Safety Optimization: To avoid handling gaseous HCN, the in situ generation of the cyanohydrin using sodium bisulfite (NaHSO

) and sodium cyanide (NaCN) is preferred.

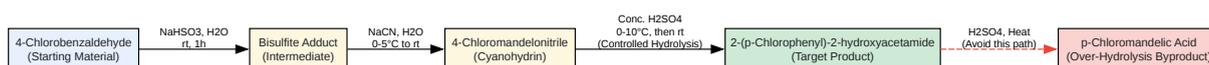
Safety Assessment (CRITICAL)

DANGER: CYANIDE HAZARD This protocol involves Sodium Cyanide (NaCN). Ingestion or inhalation of dust/vapors can be fatal.

- Engineering Controls: All operations involving NaCN must be performed in a certified chemical fume hood.
- PPE: Wear double nitrile gloves, a lab coat, and safety goggles.
- Antidote: Ensure a cyanide antidote kit (e.g., hydroxocobalamin) is available and unexpired nearby.
- Waste Disposal: All aqueous waste containing cyanide must be quenched with bleach (sodium hypochlorite) at pH > 10 before disposal. NEVER acidify cyanide waste, as this releases lethal HCN gas.

Reaction Scheme & Pathway Visualization

The following diagram illustrates the reaction pathway, including the intermediate bisulfite adduct and the critical hydrolysis step.



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Caption: Step-wise synthesis pathway from 4-chlorobenzaldehyde to p-chloromandelamide, highlighting the critical control point to avoid over-hydrolysis.

Experimental Protocol

Part A: Synthesis of 4-Chloromandelonitrile (Cyanohydrin)

Principle: The aldehyde is first converted to a water-soluble bisulfite adduct, which then undergoes nucleophilic substitution with cyanide. This method minimizes free HCN evolution.

Reagents:

- 4-Chlorobenzaldehyde: 14.06 g (100 mmol)
- Sodium bisulfite (NaHSO₃): 11.4 g (110 mmol)
- Sodium cyanide (NaCN): 5.4 g (110 mmol) [POISON]
- Water: 100 mL
- Diethyl ether (for extraction)

Procedure:

- Bisulfite Adduct Formation:

- In a 500 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 11.4 g of NaHSO₃ in 40 mL of water.
- Add 14.06 g of 4-chlorobenzaldehyde. The aldehyde may not dissolve initially.
- Stir vigorously at room temperature for 1–2 hours. A thick white precipitate of the bisulfite adduct should form.
- Cyanohydrin Formation:
 - Cool the flask to 0–5°C in an ice bath.
 - Dissolve 5.4 g of NaCN in 20 mL of water (Caution: Handle in hood).
 - Add the NaCN solution dropwise to the bisulfite adduct slurry over 15 minutes.
 - Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1–2 hours. The solid bisulfite adduct will disappear, and an oily layer (the cyanohydrin) will separate (or a new solid precipitate may form depending on purity).
- Isolation:
 - Transfer the mixture to a separatory funnel.[2]
 - Extract the product with diethyl ether (3 x 50 mL).
 - Wash the combined ether layers with water (2 x 30 mL) to remove inorganic salts.
 - Safety Step: Collect all aqueous washes in a dedicated "Cyanide Waste" container treated with bleach.
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporator, water bath < 40°C).
 - Yield: Expect ~14–16 g of crude 4-chloromandelonitrile (yellowish oil or solid). Proceed immediately to Part B as cyanohydrins can be unstable.

Part B: Controlled Hydrolysis to 2-(p-Chlorophenyl)-2-hydroxyacetamide

Principle: Strong acid hydration of the nitrile stops at the amide stage if the temperature is kept low and the reaction time is controlled.

Reagents:

- Crude 4-Chloromandelonitrile (from Part A)
- Concentrated Sulfuric Acid (H

SO

): ~20 mL (approx. 5–6 equivalents)

- Crushed Ice: ~200 g
- Ammonium Hydroxide (NH
OH): For pH adjustment (optional)

Procedure:

- Acid Addition:
 - Place the crude cyanohydrin in a 100 mL round-bottom flask containing a magnetic stir bar.
 - Cool the flask to 0°C in an ice-salt bath.
 - Add 20 mL of concentrated H
SO
slowly dropwise. Maintain the internal temperature below 10°C. The mixture may become viscous and dark.
- Reaction:

- Once addition is complete, allow the mixture to stir at 0–5°C for 1 hour, then remove the bath and stir at room temperature (20–25°C) for 12–18 hours (overnight).
- Monitoring: If TLC is available (SiO₂, 50% EtOAc/Hexane), monitor the disappearance of the nitrile spot (high R_f) and appearance of the amide spot (lower R_f).
- Quenching & Isolation:
 - Prepare a beaker with 200 g of crushed ice.
 - Slowly pour the reaction mixture onto the ice with stirring. The amide should precipitate as a white or off-white solid.
 - If the product is oily, neutralize carefully with concentrated NH₄OH to pH ~7–8 to promote solidification (keep cool during neutralization).
- Purification:
 - Filter the solid using a Büchner funnel.
 - Wash the filter cake with cold water (3 x 20 mL) to remove residual acid.
 - Recrystallization: Recrystallize the crude solid from boiling water (or a mixture of Ethanol/Water 1:5).
 - Dry the crystals in a vacuum oven at 50°C.

Data Summary & Characterization

Expected Physical Properties[4][5][6][7]

| Property | Value / Description |
|-------------------|--|
| Appearance | White crystalline solid |
| Molecular Formula | C H ClNO |
| Molecular Weight | 185.61 g/mol |
| Melting Point | 155–160°C (Typical for substituted mandelamides; lit.[3] verification recommended) |
| Solubility | Soluble in ethanol, acetone; sparingly soluble in cold water.[4] |

Analytical Validation (Typical Signals)

- IR Spectroscopy (KBr):
 - 3300–3450 cm⁻¹
: O-H and N-H stretching (broad/strong).
 - 1650–1690 cm⁻¹
: Amide C=O stretching (Amide I band).
 - 2250 cm⁻¹
: Absence of Nitrile peak (confirms conversion).
- ¹H NMR (DMSO-d₆, 400 MHz):
 - ~7.3–7.5 ppm (m, 4H, Aromatic protons).
 - ~7.1–7.6 ppm (two broad s, 2H, -NH

, exchangeable).

- ~6.0–6.5 ppm (d, 1H, -OH, exchangeable).
- ~4.8–5.0 ppm (d, 1H, -CH-OH, becomes singlet upon D₂O shake).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |
|-----------------------|--|---|
| Low Yield (Part A) | Incomplete bisulfite formation. | Ensure vigorous stirring for at least 1 hour before adding cyanide. |
| Oily Product (Part B) | Over-hydrolysis to acid or incomplete precipitation. | Keep hydrolysis temp < 25°C. Neutralize with NH ₄ OH to pH 8 to ensure amide precipitation. |
| Dark Coloration | Charring by H ₂ SO ₄ . | Add acid more slowly; ensure efficient cooling (0°C) during addition. |
| Residual Cyanide | Inefficient washing. | Ensure thorough water washes in Part A. Test aqueous waste for cyanide before disposal. |

References

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Sources

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